REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[C:3]=1[C:4](O)=[O:5].CC[N:15]=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.[NH4+].[OH-]>C1COCC1>[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[C:3]=1[C:4]([NH2:15])=[O:5] |f:1.2,5.6|
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Name
|
|
Quantity
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4.12 g
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Type
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reactant
|
Smiles
|
NC1=C(C(=O)O)C(=CC(=C1)Cl)Cl
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Name
|
|
Quantity
|
4.22 g
|
Type
|
reactant
|
Smiles
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CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
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Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
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CN1CCOCC1
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Name
|
|
Quantity
|
120 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
2.8 mL
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Type
|
reactant
|
Smiles
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[NH4+].[OH-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at room temperature for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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The mixture was stirred for 20 hours at room temperature
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Duration
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20 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
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Type
|
ADDITION
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Details
|
water (200 mL) was added
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Type
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CUSTOM
|
Details
|
The organic phase was separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with ethyl acetate (200 mL)
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Type
|
WASH
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Details
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The combined organic phase was washed with water (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine (100 mL), and dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N)C(=CC(=C1)Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |